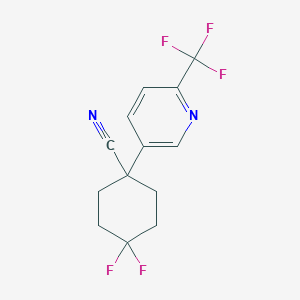
4,4-Difluoro-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of multiple fluorine atoms in its structure imparts distinct physicochemical characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile typically involves multi-step organic reactions. One common approach includes the introduction of the trifluoromethyl group into a pyridine ring, followed by cyclohexane ring formation and subsequent nitrile group addition. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Difluoro-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction outcome.
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
4,4-Difluoro-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Its unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential in therapeutic applications.
Comparaison Avec Des Composés Similaires
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Trifluoromethylpyridine derivatives: Used in agrochemicals and pharmaceuticals for their unique properties.
Propriétés
Formule moléculaire |
C13H11F5N2 |
|---|---|
Poids moléculaire |
290.23 g/mol |
Nom IUPAC |
4,4-difluoro-1-[6-(trifluoromethyl)pyridin-3-yl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H11F5N2/c14-12(15)5-3-11(8-19,4-6-12)9-1-2-10(20-7-9)13(16,17)18/h1-2,7H,3-6H2 |
Clé InChI |
XAOCVUBOTOMBTN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1(C#N)C2=CN=C(C=C2)C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


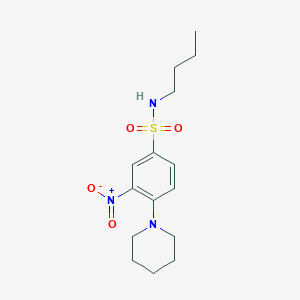
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11777939.png)
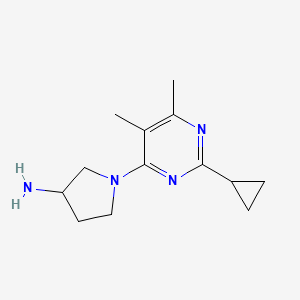
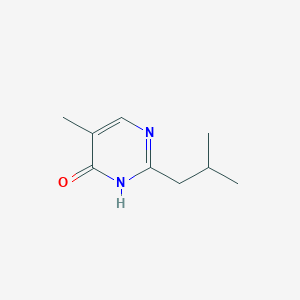
![2-(7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-ol](/img/structure/B11777964.png)
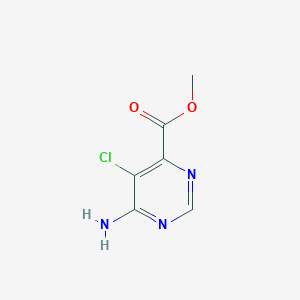
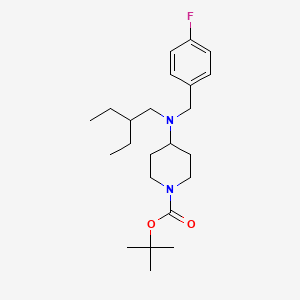
![1,4-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11777983.png)

![Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11777989.png)
![2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B11777990.png)

![7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11778002.png)
![1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11778010.png)
